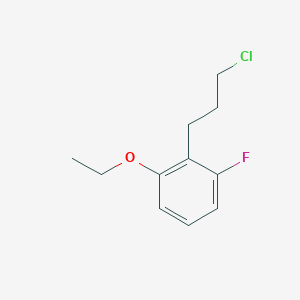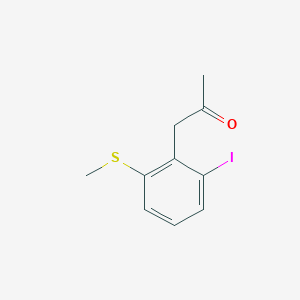
Phosphonic acid, 2-propenyl-, diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, 2-propenyl-, diphenyl ester is an organophosphorus compound with the molecular formula C15H15O3P. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 2-propenyl group and two phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, 2-propenyl-, diphenyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of diphenyl phosphite with allyl bromide under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction temperatures to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, 2-propenyl-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine compounds.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Phosphonic acid, 2-propenyl-, diphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, 2-propenyl-, diphenyl ester involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Phosphonic acid, 2-propenyl-, diphenyl ester can be compared with other similar compounds such as:
Diphenyl phosphite: Similar in structure but lacks the 2-propenyl group.
Diphenyl hydrogen phosphite: Contains a hydrogen atom instead of the 2-propenyl group.
Phenyl phosphonate: Contains only one phenyl group and different substituents
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
101111-39-1 |
|---|---|
Fórmula molecular |
C15H15O3P |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
[phenoxy(prop-2-enyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H15O3P/c1-2-13-19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h2-12H,1,13H2 |
Clave InChI |
INDCZXZNLPWHJP-UHFFFAOYSA-N |
SMILES canónico |
C=CCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
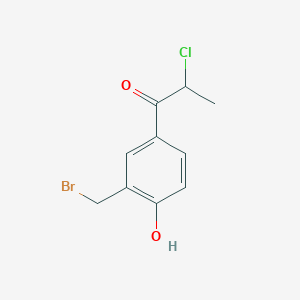
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)




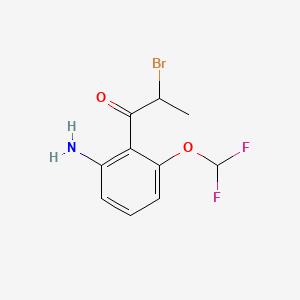
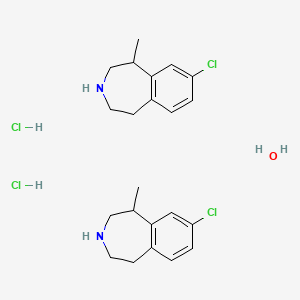
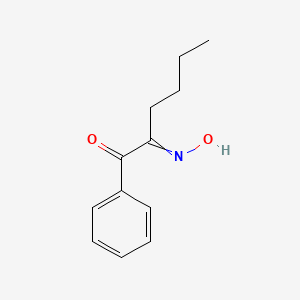

![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
